(4-Bromo-3-chlorophenyl)(morpholino)methanone
Overview
Description
“(4-Bromo-3-chlorophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H11BrClNO2 . It has a molecular weight of 304.57 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11BrClNO2/c12-9-2-1-8 (7-10 (9)13)11 (15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 .Scientific Research Applications
Synthesis and Antioxidant Properties
The synthesis of derivatives of (4-Bromo-3-chlorophenyl)(morpholino)methanone and their antioxidant properties have been a subject of study. For instance, Çetinkaya et al. (2012) synthesized derivatives with bromine from reactions such as bromination and demethylation. These derivatives showed effective antioxidant power, with certain compounds exhibiting strong antioxidant and radical scavenging abilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Facile Synthesis and Enantiomeric Purity
Another research area is the synthesis of enantiomerically pure derivatives of this compound. Zhang et al. (2014) developed a facile 7-step procedure for synthesizing enantiomerically pure derivatives, highlighting the scalability and potential for producing compounds with high enantiomeric purity (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Application in PET Imaging for Parkinson's Disease
The compound has also been synthesized for potential application in PET imaging, particularly for imaging LRRK2 enzyme in Parkinson's disease. Wang et al. (2017) synthesized a tracer, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone, demonstrating its potential use in PET imaging for Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Synthesis for Antiproliferative Activity Against Cancer Cells
Al‐Ghorbani et al. (2017) synthesized a series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives from (4-hydroxy-aryl)-aryl methanones and evaluated their anti-proliferative activity against various types of neoplastic cells. They found that certain derivatives exhibited significant anti-mitogenic activity, suggesting their potential use in cancer research (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Antitumor Activity
The synthesis of related compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has been explored for antitumor activity. Tang and Fu (2018) synthesized this compound and tested its inhibition on cancer cell lines, highlighting its potential in antitumor research (Tang & Fu, 2018).
Other Notable Research
- Research on clathrate formation and interaction between aromatic rings in compounds like (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, indicating its significance in understanding molecular interactions (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
- Studies on the dynamics, polarity, and thermal properties of isomers derived from compounds related to this compound, providing insights into their physical and chemical properties (Saiz, Álvarez, Riande, Pinto, & Salom, 1996).
Safety and Hazards
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICLOPAHPMKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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